molecular formula C21H23N3OS B5567360 3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine

3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine

Cat. No. B5567360
M. Wt: 365.5 g/mol
InChI Key: BTPBODKSXKEHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine is a chemical compound with potential applications in scientific research. It is a piperidine-based compound that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

Mixed Ligand Tricarbonyl Complexes

Research by Mundwiler et al. (2004) on mixed ligand fac-tricarbonyl complexes, involving imidazole and benzyl isocyanide among others, showcases a method for labeling bioactive molecules. This study highlights the utility of such compounds in developing radiotracers for diagnostic purposes, particularly using the [99(m)Tc(OH2)3(CO)3]+ precursor for good yield and purity. The approach allows for the labeling of molecules with specific donor sites, hinting at potential applications in medical imaging and diagnosis (Mundwiler et al., 2004).

Novel Synthesis Methods

Goli-Garmroodi et al. (2015) detail the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving components like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile. This research underscores the versatility of imidazole derivatives in synthesizing new chemical entities, which could be pivotal in drug development and the exploration of new therapeutic agents (Goli-Garmroodi et al., 2015).

Antiulcer Agents Development

The study by Starrett et al. (1989) on imidazo[1,2-a]pyridines as potential antiulcer agents illustrates the compound's use in developing medications aimed at treating ulcers. By synthesizing compounds with varying substituents and evaluating their cytoprotective properties, this research contributes to the pharmaceutical field in searching for more effective and safer ulcer treatment options (Starrett et al., 1989).

Green Chemistry Applications

Konda et al. (2011) have demonstrated the use of polyethylene glycol (PEG-400) as an efficient medium for synthesizing imidazole-containing compounds, promoting green chemistry principles. Their work not only highlights an environmentally friendly approach to chemical synthesis but also opens up new pathways for developing antimicrobial agents (Konda et al., 2011).

Corrosion Inhibition Studies

Yadav et al. (2016) explored the use of benzimidazole derivatives as corrosion inhibitors, demonstrating the compound's potential in protecting materials. This research has implications for industrial applications, where effective corrosion protection can significantly extend the lifespan and integrity of metal components (Yadav et al., 2016).

properties

IUPAC Name

[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-16-12-19(15-26-16)21(25)24-10-5-8-18(14-24)20-22-9-11-23(20)13-17-6-3-2-4-7-17/h2-4,6-7,9,11-12,15,18H,5,8,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPBODKSXKEHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine

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